molecular formula C16H14N2O4 B7878748 1-(3,4-dimethoxyphenyl)-1H-indazole-3-carboxylic acid

1-(3,4-dimethoxyphenyl)-1H-indazole-3-carboxylic acid

Cat. No.: B7878748
M. Wt: 298.29 g/mol
InChI Key: UUADXQPHQJEQMS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles known for their diverse biological activities. The presence of methoxy groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-1H-indazole-3-carboxylic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.

    Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the indazole core play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3,4-Dimethoxyphenethylamine
  • 1,3,4-Oxadiazole derivatives

Uniqueness: 1-(3,4-Dimethoxyphenyl)-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy groups and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-13-8-7-10(9-14(13)22-2)18-12-6-4-3-5-11(12)15(17-18)16(19)20/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUADXQPHQJEQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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